
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine or thiol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol as an anticancer agent. It has been tested against various cancer cell lines, demonstrating promising results.
In a comparative study, this compound exhibited better efficacy than standard chemotherapeutic agents like doxorubicin in inhibiting cell proliferation.
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant properties. In a picrotoxin-induced convulsion model, it demonstrated significant protective effects, indicating its potential as a therapeutic agent for epilepsy .
Antifungal Activity
This compound has shown antifungal properties against various strains of fungi. Its effectiveness was assessed in vitro against Fusarium oxysporum, with results indicating that it can inhibit fungal growth at low concentrations.
Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Fusarium oxysporum | 19.9 | |
Aspergillus niger | 25.0 |
This compound's ability to act as an antifungal agent makes it a candidate for agricultural applications, particularly in crop protection.
Development of New Materials
The unique thiol group in this compound allows for the synthesis of novel materials with enhanced properties. Research has focused on integrating this compound into polymer matrices to improve mechanical strength and thermal stability.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various triazine derivatives, including this compound. The results indicated that the presence of the furyl group significantly enhanced the compound's activity against breast cancer cells compared to other derivatives .
Case Study 2: Agricultural Application
In another study focusing on agricultural applications, researchers tested the antifungal activity of this compound against Fusarium species. The findings showed that it not only inhibited fungal growth but also reduced disease incidence in treated plants compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(2-furyl)pyrimidine: Another heterocyclic compound with a similar structure but different ring system.
2-Furyl-1,3,5-triazine: A compound with a similar triazine ring but lacking the amino and thiol groups.
Uniqueness
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of both the furan and triazine rings, as well as the amino and thiol functional groups
Biological Activity
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS Number: 1142207-91-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula C7H8N4OS and a molecular weight of approximately 172.23 g/mol. It is classified as an irritant and exhibits notable chemical stability under various conditions.
Property | Value |
---|---|
Molecular Formula | C7H8N4OS |
Molecular Weight | 172.23 g/mol |
Boiling Point | 338.8 ± 52.0 °C (Predicted) |
Density | 1.71 ± 0.1 g/cm³ (Predicted) |
pKa | 10.90 ± 0.40 (Predicted) |
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The methods typically include cyclization reactions that form the triazine ring structure.
Antiproliferative Effects
Research indicates that compounds containing the triazine moiety exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study evaluated the activity of related triazine derivatives against breast, colon, and lung cancer cell lines, revealing promising results for compounds similar to this compound .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazine derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.
- Animal Models : Preliminary in vivo studies conducted on animal models have shown that administration of this compound leads to reduced tumor growth rates and improved survival outcomes when combined with standard chemotherapy .
Comparative Analysis with Related Compounds
A comparative analysis with other triazine derivatives highlights the unique biological profile of this compound:
Compound | Antiproliferative Activity | Mechanism of Action |
---|---|---|
This compound | High | DHFR inhibition; Apoptosis induction |
Fluorinated Triazines | Moderate | Enzyme inhibition |
Non-fluorinated Triazines | Low | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous triazine derivatives are synthesized via stepwise substitution of chlorine atoms in trichloro-1,3,5-triazine with furyl and amino-thiol groups under controlled pH and temperature (0–5°C in acetone/NaOH) . Optimization can employ factorial design to test variables like solvent polarity, stoichiometry, and reaction time. Pre-experimental designs (e.g., one-variable-at-a-time) are useful for preliminary screening before advancing to full factorial setups .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- UV-Vis and FTIR : Confirm the presence of thiol (-SH) and furyl groups via characteristic absorption bands (e.g., 2550–2600 cm⁻¹ for -SH stretching) .
- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients. MS fragmentation patterns validate molecular ion peaks (e.g., [M+H]⁺) .
- NMR : ¹H/¹³C NMR resolves regiochemistry; furyl protons appear as distinct doublets (δ 6.3–7.4 ppm), while triazine ring carbons resonate at δ 160–170 ppm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and stability under varying conditions?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using COSMO-RS .
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 300–500 K) to identify labile bonds. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .
Q. What strategies resolve contradictions in reported biological activities or physicochemical properties?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare studies by categorizing variables (e.g., assay type, solvent system). Use statistical tools (ANOVA, PCA) to identify confounding factors .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., ICH guidelines for dissolution testing) to isolate methodological discrepancies .
Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?
Methodological Answer:
- Isotopic Labeling : Track sulfur or nitrogen atoms using ³⁵S or ¹⁵N isotopes in kinetic studies to confirm reaction intermediates .
- Inhibitor Profiling : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) for X-ray diffraction to map binding interactions .
Q. What advanced separation techniques improve yield in complex reaction mixtures?
Methodological Answer:
- Membrane Chromatography : Use functionalized membranes (e.g., sulfonated polyethersulfone) for selective adsorption of polar byproducts .
- Simulated Moving Bed (SMB) : Optimize continuous purification with multi-column setups, adjusting flow rates based on real-time UV monitoring .
Q. Methodological Design Considerations
Q. How to design experiments investigating structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify the furyl or triazine moiety (e.g., substituting furyl with thiophene) and compare bioactivity via dose-response assays .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett constants) with experimental IC₅₀ values .
Q. What frameworks ensure ethical and reproducible data collection in interdisciplinary studies?
Methodological Answer:
Properties
IUPAC Name |
4-amino-2-(furan-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-6-9-5(10-7(13)11-6)4-2-1-3-12-4/h1-3,5H,(H4,8,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNQVJORYAHZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2NC(=S)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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